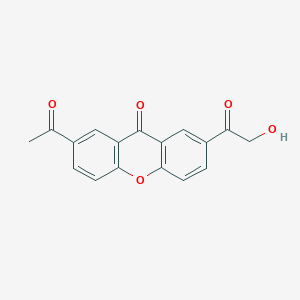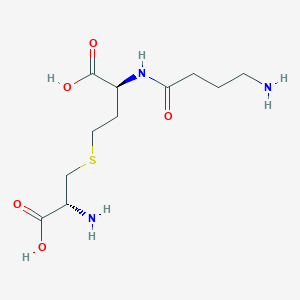
2-Chlorovinylarsonous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorovinylarsonous acid is an organoarsenic compound that is a hydrolysis product of lewisite, a chemical warfare agent. This compound is significant due to its role as a biomarker for exposure to lewisite. It exists exclusively in aqueous solutions and can be further oxidized to form 2-chlorovinylarsonic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chlorovinylarsonous acid is typically synthesized through the hydrolysis of lewisite. The reaction involves the addition of water to lewisite, resulting in the formation of this compound and hydrochloric acid. The reaction conditions usually involve an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound is not common due to its primary use as a chemical warfare agent marker. laboratory-scale synthesis follows the same hydrolysis process as described above .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorovinylarsonous acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorovinylarsonic acid.
Reduction: It can be reduced to form less oxidized arsenic compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 2-Chlorovinylarsonic acid.
Reduction: Various reduced arsenic compounds.
Substitution: Products depend on the nucleophile used, such as thiol-substituted or amine-substituted arsenic compounds.
Applications De Recherche Scientifique
2-Chlorovinylarsonous acid has several scientific research applications:
Chemistry: Used as a marker for the detection of lewisite exposure.
Biology: Studied for its interactions with biological molecules, particularly proteins containing sulfhydryl groups.
Medicine: Investigated for its toxicological effects and potential antidotes for lewisite poisoning.
Mécanisme D'action
The mechanism of action of 2-chlorovinylarsonous acid involves its interaction with sulfhydryl groups in proteins. The arsenic atom in the compound forms strong bonds with the sulfur atoms in these groups, leading to the inhibition of enzyme activity. This interaction disrupts various cellular processes, leading to toxic effects .
Comparaison Avec Des Composés Similaires
2-Chlorovinylarsonic acid: The oxidized form of 2-chlorovinylarsonous acid.
Lewisite: The parent compound from which this compound is derived.
Other organoarsenic compounds: Such as dimethylarsinic acid and monomethylarsonic acid.
Uniqueness: this compound is unique due to its specific role as a biomarker for lewisite exposure. Its ability to form strong bonds with sulfhydryl groups in proteins makes it particularly useful for studying the toxicological effects of arsenic compounds .
Propriétés
Formule moléculaire |
C2H4AsClO2 |
|---|---|
Poids moléculaire |
170.42 g/mol |
Nom IUPAC |
2-chloroethenylarsonous acid |
InChI |
InChI=1S/C2H4AsClO2/c4-2-1-3(5)6/h1-2,5-6H |
Clé InChI |
HOVKNGHQENGTOX-UHFFFAOYSA-N |
SMILES canonique |
C(=C[As](O)O)Cl |
Synonymes |
2-chlorovinylarsonous acid 2-CVAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


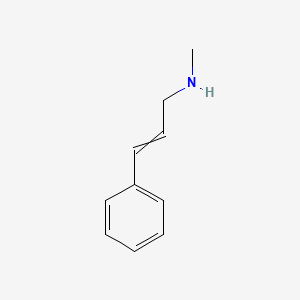
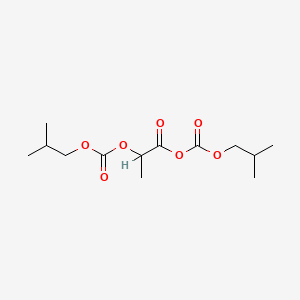
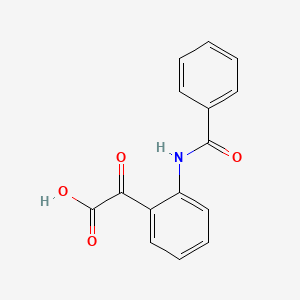
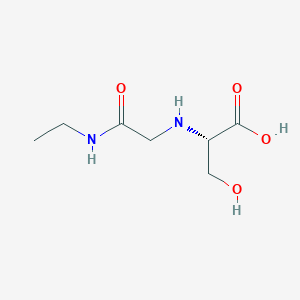

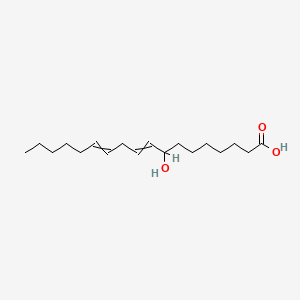

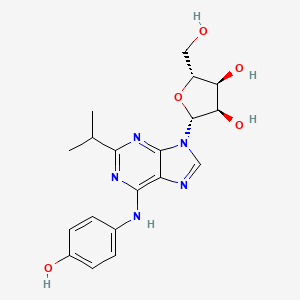
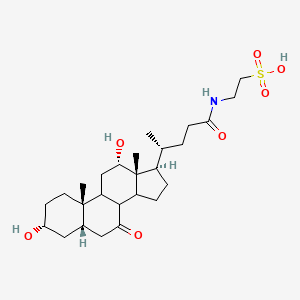
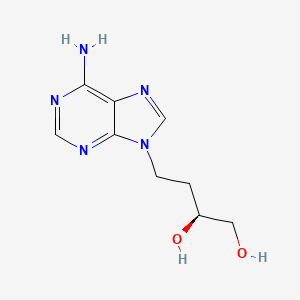
![3-{[3-(Acetyloxy)-4-(hexadecyloxy)butyl]sulfanyl}-n,n,n-trimethylpropan-1-aminium iodide](/img/structure/B1196564.png)
